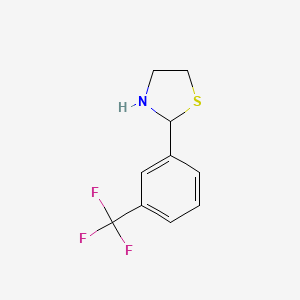

2-(3-(Trifluoromethyl)phenyl)thiazolidine

Übersicht

Beschreibung

2-(3-(Trifluoromethyl)phenyl)thiazolidine is a useful research compound. Its molecular formula is C10H10F3NS and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to interact with a variety of biological targets due to their diverse therapeutic and pharmaceutical activity .

Mode of Action

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are known to interact with their targets, leading to various changes that contribute to their pharmacological properties .

Biochemical Pathways

Thiazolidine motifs are known to influence a variety of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Pharmacokinetics

The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties .

Result of Action

Thiazolidine motifs are known to exhibit a diversity of biological responses, making them highly prized in medicinal chemistry .

Action Environment

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Biochemische Analyse

Biochemical Properties

2-(3-(Trifluoromethyl)phenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, thereby modulating their activity. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . These effects are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, making it suitable for long-term studies. It can undergo degradation over time, leading to changes in its biochemical properties . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, this compound can influence the metabolism of lipids and carbohydrates, contributing to its diverse biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Biologische Aktivität

2-(3-(Trifluoromethyl)phenyl)thiazolidine is a compound that belongs to the thiazolidine family, which has garnered attention for its diverse biological activities. Thiazolidines, particularly thiazolidine-2,4-diones, are known for their roles in various therapeutic areas including anticancer, antibacterial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit notable anticancer properties. For instance, a study reported that compounds modified at position 5 of the thiazolidine-2,4-dione ring showed significant antiproliferative activity against various cancer cell lines including breast cancer (MCF-7), leukemia (K562), and prostate cancer .

Table 1: Antiproliferative Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | MCF-7 | 5.4 ± 2.4 |

| Compound A | K562 | 4.9 ± 2.9 |

| Compound B | MDA-MB-231 | 6.5 ± 3.0 |

The mechanism of action often involves induction of apoptosis and cell cycle arrest . Another study highlighted that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity due to increased interaction with cellular targets .

Antibacterial Activity

Thiazolidine derivatives have also demonstrated antibacterial properties. A synthesis study evaluated several new thiazolidines for their antibacterial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Thiazolidine Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 12 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the thiazolidine structure influence its biological activity. Studies have shown that the introduction of different substituents on the phenyl ring can significantly alter the potency and selectivity of these compounds against cancer cells .

Key Findings from SAR Analysis:

- Electron-Withdrawing Groups: Compounds with trifluoromethyl or nitro groups tend to have lower IC50 values, indicating higher potency.

- Substituent Positioning: The position of substituents on the aromatic ring affects both the activity and selectivity towards cancer cells.

Case Studies

- Case Study on Anticancer Efficacy: A specific derivative of thiazolidine was tested in vivo on tumor-bearing mice models, demonstrating a significant reduction in tumor size compared to controls. This highlights the potential for these compounds in therapeutic applications.

- Case Study on Antibacterial Effects: Clinical trials involving patients with bacterial infections showed that thiazolidine derivatives could serve as effective adjuncts to standard antibiotic therapies, particularly in resistant strains.

Wissenschaftliche Forschungsanwendungen

The thiazolidine scaffold, particularly derivatives like 2-(3-(Trifluoromethyl)phenyl)thiazolidine, is known for a wide range of biological activities:

- Anticancer Properties : Thiazolidine derivatives have been extensively studied for their anticancer effects. Research indicates that compounds containing the thiazolidine structure exhibit cytotoxicity against various cancer cell lines, including glioblastoma, breast cancer, and leukemia . For instance, derivatives have shown significant inhibitory effects on cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7) .

- Antidiabetic Effects : Some thiazolidine derivatives have demonstrated potent antidiabetic activity. Studies have shown that these compounds can significantly lower blood glucose levels and improve lipid profiles in hyperglycemic models . The mechanism often involves the modulation of insulin sensitivity and glucose metabolism.

- Antimicrobial Activity : Thiazolidine derivatives also exhibit antimicrobial properties, making them candidates for developing new antibiotics. Their effectiveness against various bacterial strains has been documented in several studies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. The incorporation of trifluoromethyl groups is known to enhance the biological activity of the resulting compounds. Various synthetic routes have been explored to optimize yield and purity:

- Reactions Involving Thiazolidine Framework : The thiazolidine ring can be synthesized through cyclization reactions involving thioketones or isothiocyanates with appropriate amines or aldehydes. These reactions often require specific conditions such as temperature control and pH adjustments to ensure successful formation .

- Functionalization Techniques : The introduction of functional groups like trifluoromethyl can be achieved through electrophilic substitution reactions or by using fluorinated reagents during the synthesis process .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical and preclinical settings:

- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of thiazolidine derivatives against glioblastoma cell lines using MTT assays. The findings indicated that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

- Antidiabetic Research : In a controlled study involving diabetic rats, treatment with thiazolidine derivatives resulted in a marked decrease in blood glucose levels alongside improvements in lipid profiles compared to untreated controls. This supports their potential use in managing diabetes .

Summary Table of Applications

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSCFSFFPPFZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.